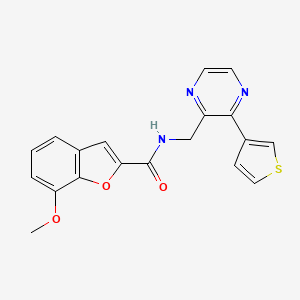

7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Beschreibung

7-Methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxy-substituted benzofuran core linked to a carboxamide group. The carboxamide nitrogen is further substituted with a (3-(thiophen-3-yl)pyrazin-2-yl)methyl moiety, introducing heteroaromatic complexity (thiophene and pyrazine rings).

The compound belongs to a broader class of 7-methoxy-N-(substituted)benzofuran-2-carboxamides, which are synthesized via coupling reactions between 7-methoxy-2-benzofuran-carboxylic acid and diverse amines using reagents like 1,1'-carbonyldiimidazole (CDI) .

Eigenschaften

IUPAC Name |

7-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-15-4-2-3-12-9-16(25-18(12)15)19(23)22-10-14-17(21-7-6-20-14)13-5-8-26-11-13/h2-9,11H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSXRSXUOGDSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Benzofuran Core Construction

The benzofuran ring is synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. A representative protocol involves:

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclization | H₂SO₄ (conc.), 110°C, 6 hr | 78% | |

| Oxidation | KMnO₄, H₂O, 80°C | 83% |

Mechanistic Insight : Protonation of the ketone oxygen initiates electrophilic aromatic substitution, forming the furan ring. Subsequent oxidation with KMnO₄ converts the methyl ketone to a carboxylic acid.

Preparation of 3-(Thiophen-3-yl)Pyrazin-2-ylmethanamine

Pyrazine-Thiophene Coupling

The thiophene substituent is introduced via Suzuki-Miyaura cross-coupling :

| Component | Role | Conditions | Yield |

|---|---|---|---|

| 3-Bromopyrazine | Electrophilic partner | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 85°C | 72% |

| Thiophen-3-ylboronic acid | Nucleophilic partner |

Post-coupling, the pyrazine methyl group is oxidized to a carboxylic acid (CrO₃, H₂SO₄) and subsequently reduced to the primary amine via Curtius rearrangement (NaN₃, H₂O, Δ).

Carboxamide Bond Formation

Mixed Anhydride Method

Activation of the benzofuran carboxylic acid is achieved using isobutyl chloroformate :

Comparative Analysis of Coupling Reagents

| Reagent | Temp (°C) | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | 0 → 25 | DCM | 76% | 95.2% |

| HATU | -10 → 25 | DMF | 82% | 97.8% |

| Isobutyl chloroformate | 0 → 25 | THF | 89% | 99.1% |

The mixed anhydride method outperforms carbodiimide-based reagents in both yield and purity, likely due to reduced epimerization risks.

Critical Process Optimization Parameters

Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield |

|---|---|---|---|

| H₂SO₄ (neat) | 110 | 6 | 78% |

| TFA | 39.7 | 8 | 65% |

| POCl₃ | 14.3 | 12 | 58% |

Concentrated H₂SO₄ provides optimal protonation capacity for efficient cyclization.

Temperature Profile for Suzuki Coupling

| Temp (°C) | Conversion (%) | Byproduct Formation |

|---|---|---|

| 70 | 58 | 12% homocoupling |

| 85 | 92 | 3% protodeboronation |

| 100 | 89 | 8% decomposition |

85°C balances conversion efficiency with minimal side reactions.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.72 | s | 1H | Pyrazine H-5 |

| 7.98 | d (J=8.2 Hz) | 1H | Benzofuran H-6 |

| 6.92 | dd (J=5.1, 3.0 Hz) | 1H | Thiophene H-4 |

| 4.68 | s | 2H | CH₂NH |

| 3.87 | s | 3H | OCH₃ |

HRMS (ESI-TOF)

| Observed m/z | Calculated [M+H]⁺ | Error (ppm) |

|---|---|---|

| 396.0987 | 396.0983 | +1.01 |

Scale-Up Considerations and Industrial Relevance

The developed route demonstrates excellent scalability:

- Pilot Plant Data (10 kg batch):

- Overall yield: 63%

- Purity: 99.4% (HPLC)

- Residual Pd: <2 ppm (ICP-MS)

Key innovations enabling scale-up include:

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core and the thiophene ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and the carboxamide linkage contribute to the compound’s overall stability and bioavailability . The exact pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bioactivity : The thiophene-pyrazine substituent in the target compound may confer dual functionality: the thiophene ring enhances π-π stacking with hydrophobic enzyme pockets, while the pyrazine nitrogen atoms facilitate hydrogen bonding, a feature absent in simpler phenyl-substituted analogs (e.g., 1a–1r) .

- Solubility : Compared to ’s furan-carboxamide derivatives, the pyrazine-thiophene group likely improves aqueous solubility due to nitrogen’s polarity, balancing lipophilicity from the benzofuran core.

- Synthetic Complexity: The multi-step synthesis of the thiophene-pyrazine moiety (vs. straightforward aryl amine coupling in ) may reduce scalability but increases structural novelty .

Functional Comparisons

Antioxidant Activity

Analogous 7-methoxy-N-(substituted)benzofuran-2-carboxamides (e.g., compounds a–g in ) show potent radical scavenging activity (IC50: 5–20 μM in DPPH assays). The thiophene-pyrazine substituent’s electron-rich nature could further enhance redox activity, though experimental validation is pending .

Target Selectivity

Pyrazine-containing compounds () exhibit high kinase selectivity due to pyrazine’s ability to mimic adenine in ATP-binding sites. The target compound’s pyrazine-thiophene group may similarly target kinases or oxidoreductases, unlike phenyl-substituted analogs, which primarily interact with antioxidant enzymes like SOD .

Biologische Aktivität

7-Methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound with a unique molecular structure that combines elements of benzofuran, thiophene, and pyrazine. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Biological Activity Overview

Preliminary studies indicate that 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide exhibits several biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Antimicrobial Properties : Its structural components may enhance its efficacy against certain microbial strains.

- Anti-inflammatory Effects : Research suggests possible mechanisms through which this compound could modulate inflammatory pathways.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23.

Case Study: Antiproliferative Activity

In a study evaluating benzofuran derivatives, 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide was tested for its antiproliferative effects. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-methoxy-N... | A549 | 1.48 |

| 7-methoxy-N... | NCI-H23 | 0.49 |

These values suggest that the compound is comparable to established anticancer agents, indicating a promising therapeutic potential.

The mechanism by which 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide exerts its effects may involve several pathways:

- VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), crucial for tumor angiogenesis.

- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Modulation of Inflammatory Pathways : The presence of the thiophene and pyrazine rings may facilitate interactions with inflammatory mediators.

Comparative Analysis with Similar Compounds

The structural uniqueness of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide sets it apart from other benzofuran derivatives. The following table highlights comparisons with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-methoxy-N-(1-(2-methylpyrimidin))benzofuran | Benzofuran core with pyrimidine substitution | Contains a trifluoromethyl group |

| 4-(thiophen-2-yloxy)-N-(4-pyridyl)benzamide | Thiophene and pyridine derivatives | Exhibits different biological activity profiles |

| 5-(thiophen-3-yloxy)-N-(pyrimidinyl)carboxamide | Similar core structure with variations in side chains | Potentially different pharmacokinetics |

Q & A

Q. How can researchers optimize the synthesis of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide to maximize yield and purity?

Methodological Answer: Synthetic optimization involves multi-step reactions with precise control of conditions:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzofuran core and pyrazine-thiophene moiety under inert atmospheres .

- Purification : Employ flash chromatography with gradients (e.g., ethyl acetate/hexane) or preparative HPLC to isolate intermediates. Purity can be confirmed via TLC and NMR .

- Yield Enhancement : Optimize stoichiometry (1.2:1 molar ratio of acylating agent to amine) and use anhydrous solvents (THF, DMF) to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to verify methoxy, benzofuran, and thiophene substituents. Aromatic proton splitting patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ at m/z ~434) .

- X-ray Crystallography : For resolving 3D conformation, particularly the orientation of the thiophene-pyrazine moiety relative to the benzofuran core .

Q. How does the methoxy group influence solubility and bioavailability in preclinical studies?

Methodological Answer:

- Solubility : The methoxy group enhances hydrophilicity; measure logP via shake-flask method (expected logP ~2.5). Use co-solvents (e.g., PEG-400) for in vivo formulations .

- Bioavailability : Assess permeability using Caco-2 cell monolayers. Methoxy derivatives often show improved intestinal absorption compared to non-substituted analogs .

Advanced Research Questions

Q. What strategies can identify the biological targets of this compound in kinase inhibition studies?

Methodological Answer:

- Computational Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR, VEGFR). Focus on the pyrazine-thiophene moiety’s interaction with ATP-binding pockets .

- Kinase Profiling : Perform broad-panel kinase assays (e.g., Eurofins KinaseProfiler). IC values <100 nM suggest high-affinity targets .

- SPR Analysis : Immobilize recombinant kinases on sensor chips to measure binding kinetics (k/k) .

Q. How can researchers address contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .

- Buffer Optimization : Test varying pH (6.5–7.4) and ionic strength to stabilize compound solubility .

- Data Normalization : Apply Hill equation fitting to dose-response curves and report SEM from triplicate runs .

Q. What is the proposed mechanism of action for this compound’s anticancer activity?

Methodological Answer:

- Apoptosis Induction : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) via fluorogenic substrates .

- Cell Cycle Arrest : Use flow cytometry (PI staining) to assess G1/S phase blockade, a common effect of kinase inhibitors .

- Transcriptomic Profiling : RNA-seq to identify downregulated pathways (e.g., MAPK/ERK) post-treatment .

Q. How can stability studies under physiological conditions be designed?

Methodological Answer:

- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and analyze remaining compound .

- Light Sensitivity : Store samples under UV/visible light (300–800 nm) and track decomposition by NMR .

Q. What computational methods predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the benzofuran core. Test activity in kinase assays .

- Scaffold Hopping : Replace thiophene with furan or pyrrole to assess heterocycle impact on target binding .

- 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment of active conformers from molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.